molecular formula C15H12ClNO5S B3665300 Phenacyl 2-chloro-5-sulfamoylbenzoate

Phenacyl 2-chloro-5-sulfamoylbenzoate

Cat. No.: B3665300
M. Wt: 353.8 g/mol
InChI Key: UKFMJMKSBNBNNN-UHFFFAOYSA-N
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Description

Phenacyl 2-chloro-5-sulfamoylbenzoate is a chemical compound known for its potential applications in various scientific fields. It is characterized by the presence of a phenacyl group attached to a benzoate moiety, which is further substituted with a chlorine atom and a sulfamoyl group. This unique structure imparts specific chemical properties that make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenacyl 2-chloro-5-sulfamoylbenzoate typically involves the reaction of 2-chloro-5-sulfamoylbenzoic acid with phenacyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. The crude product is then purified using recrystallization techniques to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reaction conditions. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the synthesis process. The purification steps may include advanced techniques such as column chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Phenacyl 2-chloro-5-sulfamoylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The phenacyl group can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phenacyl alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution Reactions: Substituted derivatives of this compound.

    Oxidation Reactions: Carboxylic acids.

    Reduction Reactions: Alcohols.

    Hydrolysis: Carboxylic acid and phenacyl alcohol.

Scientific Research Applications

Phenacyl 2-chloro-5-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with specific biological targets makes it a promising molecule in medicinal chemistry.

    Industry: The compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Phenacyl 2-chloro-5-sulfamoylbenzoate involves its interaction with specific molecular targets in biological systems. The sulfamoyl group is known to form strong hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The phenacyl group can interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor and a modulator of cellular processes.

Comparison with Similar Compounds

Phenacyl 2-chloro-5-sulfamoylbenzoate can be compared with other similar compounds, such as:

    Phenacyl 4-chloro-3-sulfamoylbenzoate: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.

    Phenacyl 2-chloro-4-fluoro-5-sulfamoylbenzoate: The presence of a fluorine atom instead of a chlorine atom can significantly alter the compound’s properties.

    Phenacyl 2-chloro-5-methylsulfamoylbenzoate: The methyl group substitution can affect the compound’s solubility and reactivity.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

phenacyl 2-chloro-5-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5S/c16-13-7-6-11(23(17,20)21)8-12(13)15(19)22-9-14(18)10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFMJMKSBNBNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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